3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H9NO2. It features a five-membered isoxazole ring, which includes both nitrogen and oxygen atoms, and is substituted with a cyclopropyl group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For example, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles, which can be further manipulated to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
Reduction: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with various molecular targets, influencing pathways involved in inflammation, cancer, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure but without the cyclopropyl and methyl substituents.
4-Isoxazolecarboxaldehyde: Similar structure but lacks the cyclopropyl and methyl groups.
3-Cyclopropyl-5-methylisoxazole: Similar structure but without the aldehyde group.
Uniqueness
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
3-cyclopropyl-5-methyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(4-10)8(9-11-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUPFUVMPFVZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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